molecular formula C15H12Cl2N4O B8237053 N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine

Cat. No.: B8237053
M. Wt: 335.2 g/mol
InChI Key: IYHQYVJVYZGFAX-UHFFFAOYSA-N
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Description

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichloroaniline and appropriate coupling agents.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

4-N-(3,4-dichlorophenyl)-7-methoxyquinazoline-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-10(16)11(17)4-8/h2-7H,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHQYVJVYZGFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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